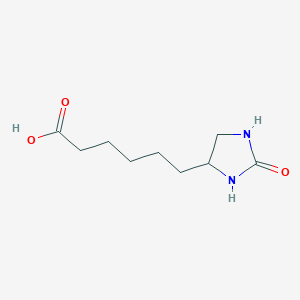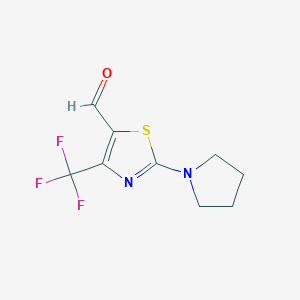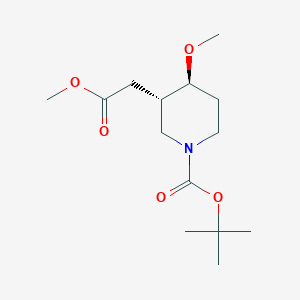
3-(Cyclobutylamino)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclobutylamino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylamino)thietane 1,1-dioxide typically involves the reaction of thietan-3-one with cyclobutylamine. The process begins with the formation of a thietane ring, followed by the introduction of the cyclobutylamino group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3-(Cyclobutylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutylamino group or the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives with various functional groups.
Substitution: Substituted thietane derivatives with different alkyl or acyl groups.
科学的研究の応用
3-(Cyclobutylamino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has shown promise in preliminary studies as an antidepressant and anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique chemical and physical properties.
作用機序
The mechanism of action of 3-(Cyclobutylamino)thietane 1,1-dioxide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through the modulation of neurotransmitter systems, such as the serotonergic and dopaminergic pathways. It is believed to act on serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors, as well as α2-adrenergic receptors. Additionally, dopaminergic and cholinergic receptors may also be involved in its mechanism of action .
類似化合物との比較
Similar Compounds
3-Cyanothiete 1,1-dioxide: This compound is similar in structure but contains a nitrile group instead of a cyclobutylamino group.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents at the 3-position of the thietane ring, such as aryloxy or phenylsulfanyl groups.
Uniqueness
3-(Cyclobutylamino)thietane 1,1-dioxide is unique due to its cyclobutylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its applicability in medicinal chemistry.
特性
分子式 |
C7H13NO2S |
|---|---|
分子量 |
175.25 g/mol |
IUPAC名 |
N-cyclobutyl-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)4-7(5-11)8-6-2-1-3-6/h6-8H,1-5H2 |
InChIキー |
WFTJUVSZHLFTQP-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NC2CS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



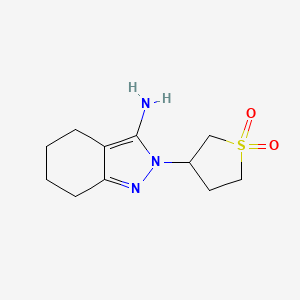
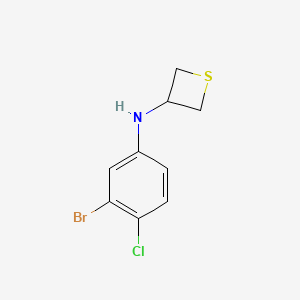
![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)
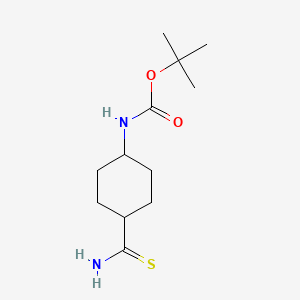
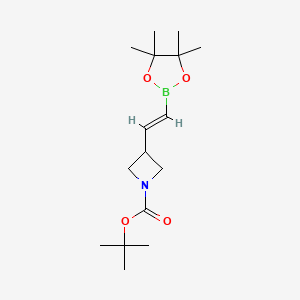
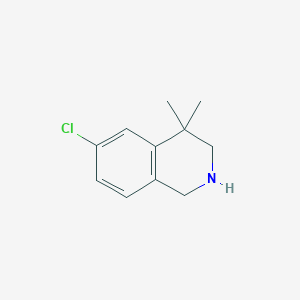
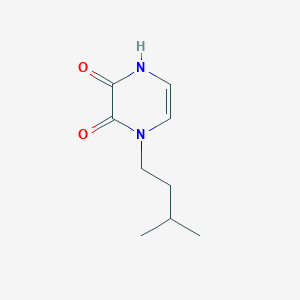
![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
